Integrin Antagonist 27 αvβ3 Binding Affinity vs. MK-0429 and Cyclo(RGDfK)
Integrin Antagonist 27 demonstrates an αvβ3 binding affinity (IC50) of 18 nM [1]. In contrast, the non-peptide αvβ3 antagonist MK-0429 exhibits an IC50 of 80 nM [2], and the cyclic peptide inhibitor Cyclo(RGDfK) displays a Kd of 41.7 nM . This 4.4-fold higher potency relative to MK-0429 and 2.3-fold higher potency relative to Cyclo(RGDfK) establishes Integrin Antagonist 27 as a more potent tool for αvβ3 inhibition under comparable in vitro conditions.
| Evidence Dimension | αvβ3 integrin binding affinity |
|---|---|
| Target Compound Data | IC50 = 18 nM |
| Comparator Or Baseline | MK-0429 (IC50 = 80 nM); Cyclo(RGDfK) (Kd = 41.7 nM) |
| Quantified Difference | 4.4-fold (vs MK-0429); 2.3-fold (vs Cyclo(RGDfK)) |
| Conditions | In vitro binding assay (Dayam et al. 2006 for Compound 27; MK-0429 and Cyclo(RGDfK) data from vendor biochemical assays) |
Why This Matters
Higher binding affinity may translate to lower required concentrations in cell-based assays, potentially reducing off-target effects and improving signal-to-noise ratios in αvβ3-focused studies.
- [1] Dayam R, et al. J Med Chem. 2006;49(15):4526-34. View Source
- [2] Adooq. MK-0429 product information. View Source
